molecular formula C11H14ClN3S B1416919 4-(4-Chlorophenyl)piperazine-1-carbothioamide CAS No. 25565-73-5

4-(4-Chlorophenyl)piperazine-1-carbothioamide

Cat. No.: B1416919
CAS No.: 25565-73-5
M. Wt: 255.77 g/mol
InChI Key: CRDZSEHZNBCBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C11H14ClN3S and its molecular weight is 255.77 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Chlorophenyl)piperazine-1-carbothioamide is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antitumor, antiviral, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure

The compound features a piperazine ring substituted with a carbothioamide group and a chlorophenyl moiety. This structure is significant for its interaction with biological targets, enhancing its potential therapeutic effects.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of:

  • Breast Cancer : Effective against MCF7 and T47D cell lines.
  • Colon Cancer : Inhibitory effects observed in HCT-116 cell lines.
  • Liver Cancer : Notable cytotoxicity against HUH7 and HepG2 cell lines.

A study reported that this compound induced apoptosis in cancer cells through mechanisms such as inhibition of microtubule synthesis and cell cycle progression, differentiating it from traditional chemotherapeutics like Taxol .

Cell LineIC50 (µM)Mechanism of Action
MCF710.5Apoptosis induction, microtubule inhibition
HCT-1168.2Cell cycle arrest
HUH79.0Direct cytotoxicity

Antiviral Activity

The compound has shown promising antiviral properties, particularly against:

  • Hepatitis B Virus (HBV) : Inhibits viral replication effectively.
  • Herpes Simplex Virus (HSV) : Demonstrated significant antiviral activity.

These findings suggest that this compound may serve as a potential therapeutic agent for viral infections .

Antimicrobial Activity

In addition to its antitumor and antiviral activities, this compound exhibits antimicrobial properties, particularly against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against various bacterial strains has been documented, making it a candidate for further development in combating resistant infections.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

  • Study on Antitumor Effects :
    • A study evaluated the cytotoxicity of this compound on multiple cancer cell lines, revealing a significant reduction in cell viability across tested samples. The mechanism involved apoptosis and disruption of cellular processes critical for tumor growth .
  • Antiviral Research :
    • In vitro assays demonstrated that the compound effectively inhibited HBV replication in cultured hepatocytes, suggesting potential use in treating viral hepatitis .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the antibacterial activity of various piperazine derivatives, with this compound showing superior effectiveness against MRSA compared to standard antibiotics.

Safety and Toxicity

Toxicity assessments indicate that this compound has a favorable safety profile in preclinical studies. It exhibited low cytotoxicity against normal human cell lines at therapeutic concentrations, suggesting its potential for safe clinical use .

Scientific Research Applications

Chemical Structure and Synthesis

4-(4-Chlorophenyl)piperazine-1-carbothioamide features a piperazine ring substituted with a 4-chlorophenyl group and a carbothioamide functional group. The synthesis typically involves multi-step organic reactions, which require careful optimization to achieve high purity and yield. The general synthetic route includes:

  • Formation of the Piperazine Core : The initial step involves the formation of the piperazine ring through cyclization reactions.
  • Substitution Reactions : Chlorination and thiocarbamoylation steps introduce the 4-chlorophenyl and carbothioamide groups, respectively.
  • Purification : The final product is purified using recrystallization techniques.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, particularly as potential antidepressants and anxiolytics. These effects are attributed to interactions with serotonin receptors, which play a crucial role in mood regulation. Preliminary studies suggest that this compound could modulate neurotransmitter systems, influencing anxiety-related behaviors .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of piperazine derivatives. A related compound, synthesized from piperazine-1-carbothioamide, demonstrated significant anti-inflammatory activity through inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. This highlights the potential for developing targeted therapies for inflammatory conditions .

Anticancer Activity

The anticancer properties of piperazine derivatives have been explored extensively. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast (MCF7) and glioma (U373) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Research

A study investigated the effects of a piperazine derivative on anxiety-like behavior in animal models. Results indicated that administration led to a significant reduction in anxiety levels compared to control groups, suggesting a promising avenue for further research into its therapeutic applications.

Anti-inflammatory Studies

In vitro studies demonstrated that the compound effectively inhibited PLA2 activity, leading to reduced inflammatory markers in treated cell lines. This supports its potential use as an anti-inflammatory agent in clinical settings .

Anticancer Investigations

Research focusing on the anticancer properties revealed that certain piperazine derivatives induced cytotoxic effects in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. These findings warrant further exploration into their utility as chemotherapeutic agents .

Properties

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDZSEHZNBCBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.